molecular formula C12H10N2O3S B1522684 1-(1,3-Benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 933749-20-3

1-(1,3-Benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid

Cat. No. B1522684
CAS RN: 933749-20-3
M. Wt: 262.29 g/mol
InChI Key: HKHBCCYVFURKQH-UHFFFAOYSA-N
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Description

Benzothiazole is a heterocyclic compound, weak base, having varied biological activities and still of great scientific interest . It is a privileged bicyclic ring system with multiple applications. It is known to exhibit a wide range of biological properties including anticancer, antimicrobial, and antidiabetic, anticonvulsant, anti-inflammatory, antiviral, antitubercular activities .


Synthesis Analysis

Benzothiazole compounds can be synthesized from condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials .


Molecular Structure Analysis

The molecular structure of benzothiazole compounds involves a benzene ring fused to a thiazole ring . Its aromaticity makes it relatively stable; although, as a heterocycle, it has reactive sites, which allow for functionalization .


Chemical Reactions Analysis

Benzothiazole compounds have been found to have diverse chemical reactivity . They are widely used in research as a starting material for the synthesis of larger, usually bioactive structures .


Physical And Chemical Properties Analysis

Benzothiazole is a colorless, slightly viscous liquid with a melting point of 2°C and a boiling point of 227-228°C .

Scientific Research Applications

Anti-Tubercular Agents

Benzothiazole derivatives have shown promising results as anti-tubercular compounds. They have been synthesized through various pathways like diazo-coupling and Knoevenagel condensation, and their inhibitory concentrations have been found to be effective against Mycobacterium tuberculosis . These compounds have better inhibition potency compared to standard drugs and are considered potential candidates for developing new anti-tubercular therapies .

Cancer Research

In medicinal chemistry, benzothiazole analogs are integral to pharmaceutical agents with diverse pharmacological activities. They have been studied for their anti-cancer properties, showing effectiveness in inhibiting tumor growth and proliferation . The synthesis of these compounds is of considerable interest due to their significant biological activities and pharmaceutical value .

Enzyme Inhibition

Benzothiazole derivatives serve as inhibitors for several enzymes, playing a crucial role in biochemical pathways. Their ability to modulate enzyme activity makes them valuable tools for studying biochemical processes and developing therapeutic agents .

Green Chemistry

The synthesis of benzothiazole compounds is related to green chemistry practices. They can be synthesized from condensation reactions using less harmful substances, making the process more environmentally friendly. This approach aligns with the principles of green chemistry, aiming to reduce the environmental impact of chemical synthesis .

Neuroprotective Agents

Benzothiazole compounds have been evaluated for their neuroprotective properties. They offer potential therapeutic benefits for neurodegenerative diseases by protecting neuronal cells from damage and improving neurological functions .

Antimicrobial Activity

The antimicrobial properties of benzothiazole derivatives make them candidates for developing new antibiotics. They have shown effectiveness against a range of bacterial strains, contributing to the fight against antibiotic resistance .

Safety and Hazards

The safety and hazards of benzothiazole compounds can vary depending on their specific structure. It’s important to refer to the specific Safety Data Sheet (SDS) for each compound for detailed information .

Future Directions

Benzothiazole derivatives continue to be of interest in medicinal chemistry due to their remarkable pharmacological potentialities . Future research will likely continue to explore the synthesis of new benzothiazole derivatives and their potential applications in various fields.

properties

IUPAC Name

1-(1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3S/c15-10-5-7(11(16)17)6-14(10)12-13-8-3-1-2-4-9(8)18-12/h1-4,7H,5-6H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKHBCCYVFURKQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=NC3=CC=CC=C3S2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,3-Benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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